molecular formula C11H17N B2520758 4-(1-Ethyl-propyl)-3-methyl-pyridine CAS No. 865074-54-0

4-(1-Ethyl-propyl)-3-methyl-pyridine

Cat. No.: B2520758
CAS No.: 865074-54-0
M. Wt: 163.264
InChI Key: AVCQNGQUFRAVJN-UHFFFAOYSA-N
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Description

4-(1-Ethyl-propyl)-3-methyl-pyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This compound is notable for its unique structure, which includes an ethyl-propyl group and a methyl group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Ethyl-propyl)-3-methyl-pyridine can be achieved through various synthetic routes. One common method involves the alkylation of 3-methylpyridine with 1-bromo-1-ethylpropane under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the pyridine ring, facilitating the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to enhance the reaction efficiency. The reaction conditions are optimized to maintain a balance between temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethyl-propyl)-3-methyl-pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: H2, Pd/C, NaBH4

    Substitution: Br2, HNO3, AlCl3

Major Products Formed

Scientific Research Applications

4-(1-Ethyl-propyl)-3-methyl-pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Ethyl-propyl)-3-methyl-pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Ethyl-propyl)-3-methyl-pyridine is unique due to the presence of both an ethyl-propyl group and a methyl group on the pyridine ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

3-methyl-4-pentan-3-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-4-10(5-2)11-6-7-12-8-9(11)3/h6-8,10H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCQNGQUFRAVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=C(C=NC=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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